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molecular formula C13H13ClN2 B8765625 3-[1,2,3,6-tetrahydro-4-pyridinyl]-5-chloro-1H-indole

3-[1,2,3,6-tetrahydro-4-pyridinyl]-5-chloro-1H-indole

Cat. No. B8765625
M. Wt: 232.71 g/mol
InChI Key: RANMHKQOJANPJJ-UHFFFAOYSA-N
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Patent
US04232031

Procedure details

A mixture of 15.1 g of 5-chloro-1H-indole, 30.7 g of the hydrate of 4-piperidone hydrochloride and 150 ml of 2 N methanolic potassium hydroxide solution was refluxed under an inert atmosphere for 71/2 hours and was allowed to stand overnight at room temperature. The mixture was poured into 1.5 liters of water and the mixture was extracted with ethyl acetate. The organic phase was washed with water, aqueous sodium chloride solution, was dried over magnesium sulfate and evaporated to dryness. The 20.5 g of residue were dissolved in 1 liter of refluxing benzene and the solution was filtered hot. The solution was cooled to induce crystallization and after 3 hours, the mixture was vacuum filtered. The recovered product was rinsed with benzene to obtain 10.2 g of 5-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole melting at 177° C. The mother liquors were concentrated and crystallization induced to obtain 2.49 g of the said product melting at 175°-177° C. for a total yield of 12.69 g. For analysis, the product was purified by salification with an acid and then return to the basis.
Quantity
15.1 g
Type
reactant
Reaction Step One
[Compound]
Name
hydrate
Quantity
30.7 g
Type
reactant
Reaction Step One
Name
4-piperidone hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.Cl.[NH:12]1[CH2:17][CH2:16][C:15](=O)[CH2:14][CH2:13]1.[OH-].[K+]>O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[C:15]1[CH2:16][CH2:17][NH:12][CH2:13][CH:14]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
15.1 g
Type
reactant
Smiles
ClC=1C=C2C=CNC2=CC1
Name
hydrate
Quantity
30.7 g
Type
reactant
Smiles
Name
4-piperidone hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1CCC(CC1)=O
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under an inert atmosphere for 71/2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water, aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The 20.5 g of residue were dissolved in 1 liter of refluxing benzene
FILTRATION
Type
FILTRATION
Details
the solution was filtered hot
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
crystallization
WAIT
Type
WAIT
Details
after 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The recovered product was rinsed with benzene

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C2C(=CNC2=CC1)C=1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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